molecular formula C12H23BrN2 B1250025 1-Methyl-3-n-octylimidazolium Bromide CAS No. 61545-99-1

1-Methyl-3-n-octylimidazolium Bromide

Cat. No. B1250025
CAS RN: 61545-99-1
M. Wt: 275.23 g/mol
InChI Key: URVSXZLUUCVGQM-UHFFFAOYSA-M
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Description

1-Methyl-3-n-octylimidazolium Bromide is a type of ionic liquid with unique properties that make it a subject of interest in various fields of chemistry and materials science. Ionic liquids are salts that are liquid at relatively low temperatures, and they are known for their unique solvent properties, thermal stability, and low volatility.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the reaction of an alkyl imidazole with an alkyl bromide. This process is characterized by its efficiency and the ability to tailor the properties of the resulting ionic liquid by altering the alkyl chain length or the anion. The enthalpy of the synthesis reaction for similar compounds has been determined, providing insights into the thermodynamics of ionic liquid formation (Paulechka, Kabo, & Blokhin, 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazolium ring and an octyl side chain. This structure is responsible for its unique physical and chemical properties. The imidazolium ring can participate in various types of interactions, including hydrogen bonding and π-π interactions, while the alkyl side chain contributes to the hydrophobic character of the molecule.

Chemical Reactions and Properties

This compound can participate in a wide range of chemical reactions, serving as a solvent, catalyst, or reactant. Its ionic nature and solvation properties make it an excellent medium for promoting or facilitating chemical reactions, including those involved in the synthesis of complex organic compounds.

Physical Properties Analysis

The physical properties of this compound, such as melting point, density, viscosity, and thermal stability, are influenced by its molecular structure. These properties are crucial for its application in various industrial and research settings. Ionic liquids, in general, are known for their wide liquidus range, which makes them suitable for use over a broad temperature range (Kim, Shin, & Lee, 2004).

Chemical Properties Analysis

The chemical stability and reactivity of this compound are important for its applications in catalysis and materials science. Its ability to dissolve a wide range of compounds, including polar and nonpolar molecules, is a key feature. The ionic liquid's electrochemical properties, such as ionic conductivity and electrochemical stability, are also of significant interest for applications in batteries and electrochemical sensors.

For a more in-depth exploration and additional details on "this compound," the following references provide comprehensive insights into its synthesis, properties, and applications in various scientific fields:

Scientific Research Applications

Environmental and Biological Impact Studies

  • Toxicity in Agricultural Context : Research by Liu et al. (2010) evaluated the toxic effects of 1-Methyl-3-n-Octylimidazolium Bromide on wheat seedlings. The study found that it significantly decreased the contents of photosynthetic pigments and activities of antioxidant enzymes in wheat leaves, indicating potential harm to plant health (Liu et al., 2010).

  • Corrosion Inhibition : Zheng et al. (2015) conducted studies on 1-Octyl-3-methylimidazolium bromide for its inhibition performance in preventing corrosion of mild steel in sulfuric acid solution. Their findings reveal moderate cathodic inhibition capabilities, highlighting a potential industrial application in corrosion protection (Zheng et al., 2015).

  • Toxicological Assessment in Aquatic Organisms : Li et al. (2009) assessed the toxic effects of this compound on the early embryonic development of the frog Rana nigromaculata. The study found significant developmental toxicity, providing insights into the environmental impact of this chemical (Li et al., 2009).

Health and Biochemical Impact Research

  • Immunotoxicity Studies : Research by Li et al. (2012) explored the immunotoxicity of this compound on brocarded carp, finding that high concentrations caused significant inhibition of the immune system. This study contributes to the understanding of the biochemical impact of this chemical on aquatic life (Li et al., 2012).

  • Cytotoxicity and Oxidative Stress : A study by Li, Ma, and Wang (2015) focused on the cytotoxicity of this ionic liquid on human hepatocellular carcinoma cells. It was found to induce apoptosis and oxidative stress, suggesting potential biomedical research applications or health risks (Li, Ma, & Wang, 2015).

Material Science and Chemistry Applications

  • Ionic Liquids in Material Science : Firestone et al. (2002) demonstrated that the addition of water to 1-decyl-3-methylimidazolium bromide results in the formation of a liquid-crystalline gel, suggesting applications in material science and nanotechnology (Firestone et al., 2002).

  • Ionic Liquids in Drug Loading and Release : Wang et al. (2016) investigated the use of 1-Hexadecyl-3-methylimidazolium bromide and 1-octyl-3-methylimidazolium acetate in creating ionic liquid microemulsions for the synthesis of starch nanoparticles. These nanoparticles showed potential for drug loading and release, highlighting a novel application in pharmaceuticals (Wang et al., 2016).

  • Applications in Catalysis : Zarooni et al. (2020) explored the use of various ionic liquids, including 1-methyl-3-octylimidazolium bromide, for stabilizing palladium nanoparticles. These were applied in various catalytic reactions, including the electrooxidation of methanol and the Suzuki–Miyaura C–C coupling reaction, suggesting its utility in catalytic processes (Zarooni et al., 2020).

Mechanism of Action

Target of Action

1-Methyl-3-n-octylimidazolium Bromide primarily targets the antioxidant system of organisms . It has been observed to affect aquatic plants like duckweed (Lemna minor) and goldfish at different developmental stages . The compound interacts with the photosynthetic pigment contents , superoxide dismutase , and catalase activities, as well as the total antioxidant capacity level .

Mode of Action

The compound interacts with its targets, leading to significant changes. Exposure to this compound significantly decreases the photosynthetic pigment contents at 21 and 28 days . The activities of superoxide dismutase and catalase, as well as the total antioxidant capacity level, increase at 7 days of exposure and decrease at the termination of exposure .

Biochemical Pathways

The affected biochemical pathways primarily involve the antioxidant system . The compound increases the H2O2 content and peroxidase activity in all treatments during the period of exposure . This suggests that reactive oxygen species (ROS) might be involved in the mechanism of ionic liquid-induced toxicity .

Pharmacokinetics

It’s known that the compound has high solubility , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include a marked increase of malondialdehyde content in duckweed after 21 to 28 days of exposure . This suggests that the compound may induce oxidant stress and lipid peroxidation in the hepatopancreas of adult goldfish .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is likely to be released into the environment and particularly into aquatic environments due to its use in industrial and commercial applications . Moreover, most ionic liquids, including this compound, show high solubility and poor biodegradation , which means they can persist in the environment and potentially affect aquatic organisms .

Safety and Hazards

1-Methyl-3-n-octylimidazolium Bromide can cause skin and eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection, and washing skin thoroughly after handling .

Future Directions

While specific future directions for 1-Methyl-3-n-octylimidazolium Bromide are not provided in the search results, the compound’s potential for use in various applications such as plant growth regulation and research into its effects on biological systems suggest areas for further exploration.

Biochemical Analysis

Biochemical Properties

1-Methyl-3-n-octylimidazolium Bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. Studies have shown that this compound can affect the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions often result in changes in the levels of reactive oxygen species (ROS) and oxidative stress within cells. For instance, exposure to this compound has been observed to increase the activities of these enzymes initially, followed by a decrease over time . This suggests that the compound may induce oxidative stress and lipid peroxidation in cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In aquatic plants like duckweed (Lemna minor), exposure to this compound significantly decreases photosynthetic pigment contents and alters the activities of antioxidant enzymes . In goldfish, it has been shown to damage organs such as the hepatopancreas, intestines, and kidneys, indicating potential target organs for its toxicity . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to oxidative stress and changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For example, the compound has been found to induce changes in the activities of superoxide dismutase, catalase, and glutathione peroxidase in goldfish hepatopancreas . These changes suggest that this compound may induce oxidative stress and lipid peroxidation, leading to cellular damage. Additionally, the compound’s ability to interact with ROS scavengers like dimethyl thiourea indicates its involvement in oxidative stress pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s impact on antioxidant enzyme activities and ROS levels varies with the duration of exposure . For instance, the activities of superoxide dismutase and catalase increase initially but decrease after prolonged exposure . Similarly, the levels of malondialdehyde, a marker of lipid peroxidation, increase significantly after extended exposure . These findings suggest that the compound’s effects on cellular function may evolve over time, with potential long-term consequences.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In goldfish, higher doses of the compound have been associated with increased toxicity and oxidative stress . The juvenile and larva stages of goldfish are more sensitive to the compound’s toxicity compared to adult fish . Additionally, histological observations have revealed that acute exposure to high doses of this compound can cause significant damage to the hepatopancreas, intestines, and kidneys . These findings highlight the importance of dosage considerations when evaluating the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which play key roles in mitigating oxidative damage . By influencing the activities of these enzymes, this compound can alter metabolic flux and metabolite levels within cells. Additionally, the compound’s impact on ROS levels suggests its involvement in redox signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, potentially affecting its localization and accumulation within cells . Studies have shown that this compound can be transported across cell membranes and distributed to various organelles, where it may exert its effects .

Subcellular Localization

This compound’s subcellular localization is critical to its activity and function. The compound has been observed to localize in specific cellular compartments, such as the hepatopancreas in goldfish . This localization may be influenced by targeting signals or post-translational modifications that direct the compound to particular organelles. Additionally, the compound’s interactions with ROS and antioxidant enzymes suggest its involvement in subcellular processes related to oxidative stress and redox regulation .

properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.BrH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVSXZLUUCVGQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61545-99-1
Record name 1-Methyl-3-n-octylimidazolium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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